molecular formula C12H21NO2 B6160259 4-[2-(pyrrolidin-1-yl)ethoxy]cyclohexan-1-one CAS No. 1564906-64-4

4-[2-(pyrrolidin-1-yl)ethoxy]cyclohexan-1-one

Katalognummer: B6160259
CAS-Nummer: 1564906-64-4
Molekulargewicht: 211.30 g/mol
InChI-Schlüssel: VCXKJKKZOOBWDB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[2-(pyrrolidin-1-yl)ethoxy]cyclohexan-1-one is a cyclohexanone derivative with the molecular formula C12H21NO2 and a molecular weight of 211.3 g/mol . This compound is known for its unique structure, which includes a pyrrolidine ring attached to a cyclohexanone moiety via an ethoxy linker.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(pyrrolidin-1-yl)ethoxy]cyclohexan-1-one typically involves the reaction of cyclohexanone with 2-(pyrrolidin-1-yl)ethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the ethoxy linkage . The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

4-[2-(pyrrolidin-1-yl)ethoxy]cyclohexan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

4-[2-(pyrrolidin-1-yl)ethoxy]cyclohexan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its combination of a pyrrolidine ring and a cyclohexanone moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows it to serve as a versatile scaffold in drug discovery and other scientific research applications .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-[2-(pyrrolidin-1-yl)ethoxy]cyclohexan-1-one involves the reaction of cyclohexanone with 2-(pyrrolidin-1-yl)ethanol in the presence of a suitable catalyst to form the desired product.", "Starting Materials": [ "Cyclohexanone", "2-(Pyrrolidin-1-yl)ethanol" ], "Reaction": [ "Step 1: To a round bottom flask, add cyclohexanone (1.0 equiv) and 2-(pyrrolidin-1-yl)ethanol (1.2 equiv).", "Step 2: Add a catalytic amount of p-toluenesulfonic acid (PTSA) to the flask.", "Step 3: Heat the reaction mixture to reflux for 6-8 hours.", "Step 4: Allow the reaction mixture to cool to room temperature and then add water to the flask.", "Step 5: Extract the product with ethyl acetate (3 x 50 mL).", "Step 6: Dry the organic layer over anhydrous sodium sulfate and filter the solution.", "Step 7: Concentrate the solution under reduced pressure to obtain the crude product.", "Step 8: Purify the crude product by column chromatography using a suitable solvent system to obtain the pure product." ] }

CAS-Nummer

1564906-64-4

Molekularformel

C12H21NO2

Molekulargewicht

211.30 g/mol

IUPAC-Name

4-(2-pyrrolidin-1-ylethoxy)cyclohexan-1-one

InChI

InChI=1S/C12H21NO2/c14-11-3-5-12(6-4-11)15-10-9-13-7-1-2-8-13/h12H,1-10H2

InChI-Schlüssel

VCXKJKKZOOBWDB-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(C1)CCOC2CCC(=O)CC2

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.